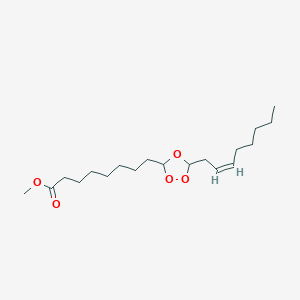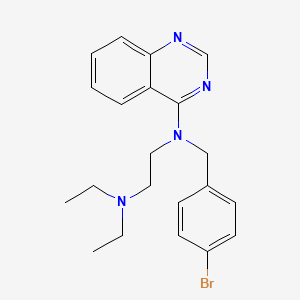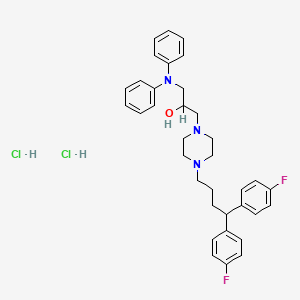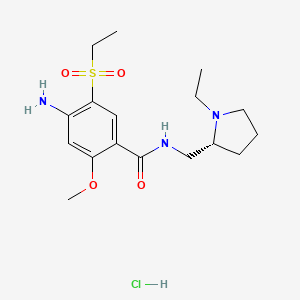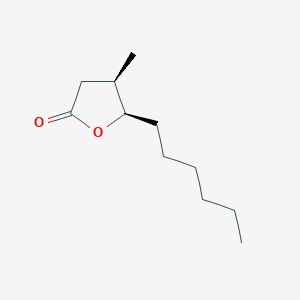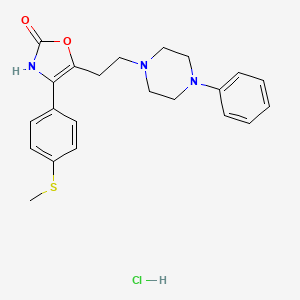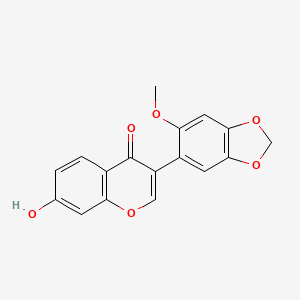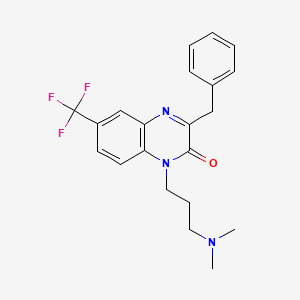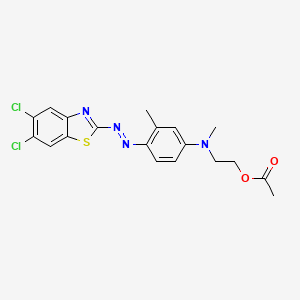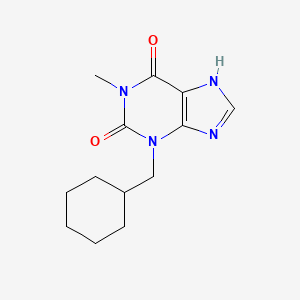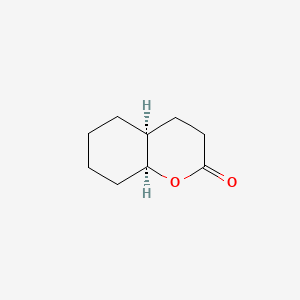
Octahydrocoumarin, cis-(-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydrocoumarin, cis-(-)-: is a bicyclic lactone with the molecular formula C9H14O2. It is a derivative of coumarin, characterized by a saturated ring structure, which distinguishes it from its aromatic counterparts. This compound is known for its pleasant odor and is often used in the fragrance industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octahydrocoumarin, cis-(-)- can be synthesized through the hydrogenation of coumarin. The process typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows:
Coumarin+H2Pd/COctahydrocoumarin, cis-(-)-
Industrial Production Methods
In an industrial setting, the production of octahydrocoumarin, cis-(-)- involves continuous flow hydrogenation reactors to ensure efficient and scalable production. The reaction conditions are optimized to maximize yield and purity, often involving temperatures around 150°C and pressures of 50-100 atm.
Analyse Chemischer Reaktionen
Types of Reactions
Octahydrocoumarin, cis-(-)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the lactone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
Oxidation: Produces lactones and carboxylic acids.
Reduction: Leads to fully saturated bicyclic compounds.
Substitution: Results in halogenated or hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, octahydrocoumarin, cis-(-)- is used as a precursor in the synthesis of more complex organic molecules. Its stable structure makes it an ideal candidate for studying reaction mechanisms and kinetics.
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways involving lactones. It serves as a model compound for understanding the behavior of similar natural products.
Medicine
Octahydrocoumarin, cis-(-)- has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives are explored for their antimicrobial and anti-inflammatory properties.
Industry
In the fragrance industry, octahydrocoumarin, cis-(-)- is valued for its pleasant scent and is used in the formulation of perfumes and scented products. It also finds applications in the flavor industry as a flavoring agent.
Wirkmechanismus
The mechanism of action of octahydrocoumarin, cis-(-)- involves its interaction with various molecular targets, including enzymes and receptors. The lactone ring can undergo hydrolysis to form the corresponding hydroxy acid, which can further interact with biological molecules. The pathways involved include:
Enzyme Inhibition: Inhibits enzymes by binding to their active sites.
Receptor Binding: Binds to specific receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: An aromatic compound with a similar lactone structure but with an unsaturated ring.
Dihydrocoumarin: A partially saturated derivative of coumarin.
Tetrahydrocoumarin: Another partially saturated derivative with different hydrogenation levels.
Uniqueness
Octahydrocoumarin, cis-(-)- is unique due to its fully saturated ring structure, which imparts different chemical and physical properties compared to its aromatic and partially saturated counterparts. This saturation affects its reactivity, making it more stable and less prone to certain types of chemical reactions.
Eigenschaften
CAS-Nummer |
121902-58-7 |
|---|---|
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydrochromen-2-one |
InChI |
InChI=1S/C9H14O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h7-8H,1-6H2/t7-,8-/m0/s1 |
InChI-Schlüssel |
MSFLYJIWLHSQLG-YUMQZZPRSA-N |
Isomerische SMILES |
C1CC[C@H]2[C@@H](C1)CCC(=O)O2 |
Kanonische SMILES |
C1CCC2C(C1)CCC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


